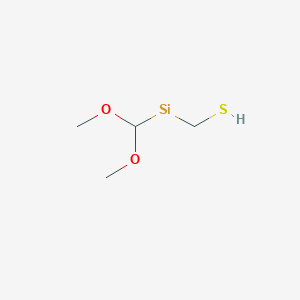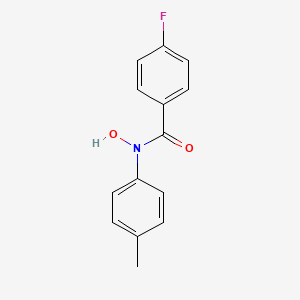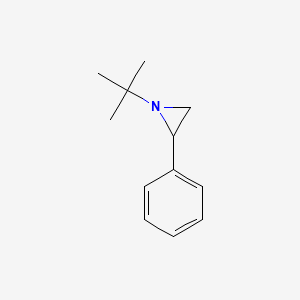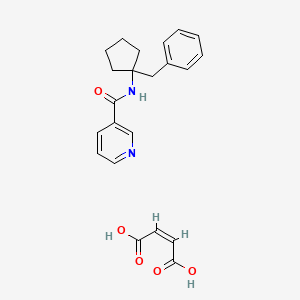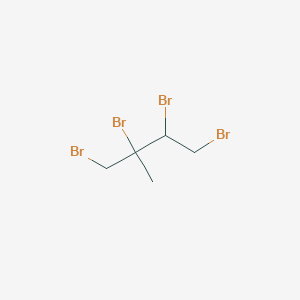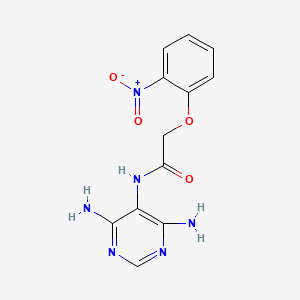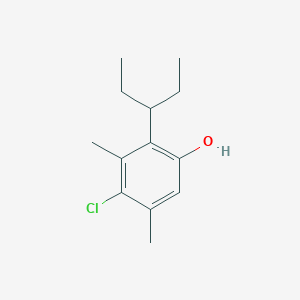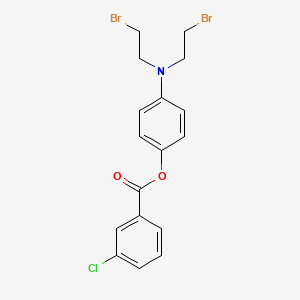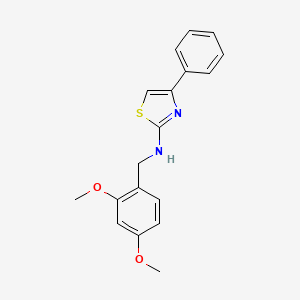
4-Methoxycyclopent-4-ene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxycyclopent-4-ene-1,3-dione is a chemical compound known for its unique structure and reactivity It is a derivative of cyclopentenedione, characterized by the presence of a methoxy group at the fourth position of the cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxycyclopent-4-ene-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent, where the precursor undergoes cyclization to form the desired compound . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxycyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperatures and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
4-Methoxycyclopent-4-ene-1,3-dione has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research has explored its potential as a pharmacological agent due to its unique chemical properties.
Industry: It finds applications in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism by which 4-Methoxycyclopent-4-ene-1,3-dione exerts its effects involves its interaction with molecular targets and pathways. The compound can modulate various signaling pathways, including those regulated by NF-κB and MAPKs . Its ability to form stable intermediates during reactions makes it a valuable tool in studying biochemical processes.
Comparación Con Compuestos Similares
Lucidone: A naturally occurring cyclopentenedione with similar structural features.
Cyclopent-4-ene-1,3-diones fused with heterocycles: These compounds share the cyclopentenedione core but have additional fused rings that enhance their reactivity and applications.
Uniqueness: 4-Methoxycyclopent-4-ene-1,3-dione stands out due to its methoxy group, which imparts unique chemical properties and reactivity. This makes it particularly useful in specific synthetic and research applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
22837-71-4 |
|---|---|
Fórmula molecular |
C6H6O3 |
Peso molecular |
126.11 g/mol |
Nombre IUPAC |
4-methoxycyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C6H6O3/c1-9-6-3-4(7)2-5(6)8/h3H,2H2,1H3 |
Clave InChI |
KGDPFEKKASOBDB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


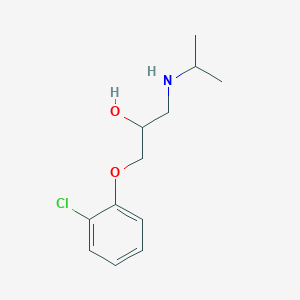
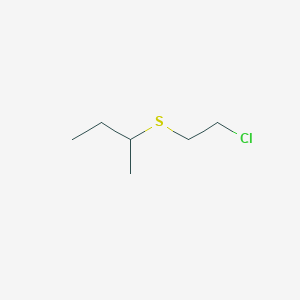
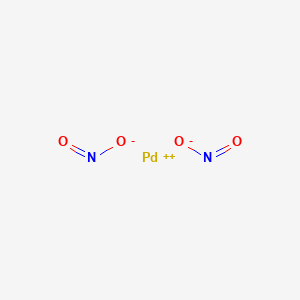
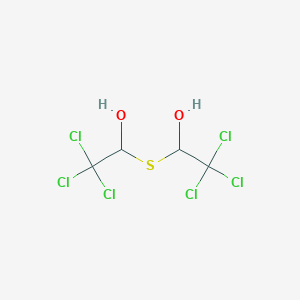
![6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol](/img/structure/B14707531.png)
